molecular formula C18H34O2 B3118939 cis-10-Octadecenoic acid CAS No. 2442-70-8

cis-10-Octadecenoic acid

Cat. No.: B3118939
CAS No.: 2442-70-8
M. Wt: 282.5 g/mol
InChI Key: QXJSBBXBKPUZAA-HJWRWDBZSA-N
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Description

cis-10-Octadecenoic acid: is a monounsaturated fatty acid with the molecular formula C18H34O2. It is characterized by a double bond at the 10th carbon atom in the cis configuration. .

Mechanism of Action

Target of Action

The primary target of cis-10-Octadecenoic acid, also known as cis-Vaccenic acid, is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.

Mode of Action

It is known that this compound interacts with its target, pparδ, and may influence its activity

Biochemical Pathways

This compound is involved in the saturation metabolism of polyunsaturated fatty acids (PUFAs), a detoxification process carried out by gut microbiota . This process generates a series of functional fatty acids, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and trans fatty acids . For example, 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) are produced as intermediates when linoleic acid is metabolized to oleic acid .

Pharmacokinetics

A study on the in vivo distribution and turnover of trans- and this compound isomers in human plasma lipids suggests that these compounds are well-absorbed and undergo significant metabolic transformations .

Result of Action

It has been suggested that this compound and its metabolites may have immunomodulatory effects . For instance, 10-oxo-cis-12-octadecadienoic acid (γKetoC), a γ-linolenic acid-derived enon FA, has been identified as an effective immunomodulator, inhibiting antigen-induced immunoactivation and the LPS-induced production of inflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different fatty acid substrates and metabolic enzymes in the gut microbiota can affect the production of functional metabolites . Furthermore, the hydrogenation of this compound to stearic acid by a rumen Fusocillus sp. was found to vary under different atmospheric conditions .

Biochemical Analysis

Biochemical Properties

cis-10-Octadecenoic acid is involved in the saturation metabolism of polyunsaturated fatty acids, a detoxification metabolism by the gut microbiota . It generates a series of functional fatty acids, such as hydroxy fatty acids .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It is involved in the production of fatty acid metabolites in mouse feces, plasma, and tissues under different dietary conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it is an intermediate when linoleic acid is metabolized to oleic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is involved in the production of a series of functional metabolites .

Metabolic Pathways

This compound is involved in the metabolic pathways of polyunsaturated fatty acids. It interacts with enzymes such as CLA-HY, CLA-DH, CLA-DC, and CLA-ER to generate a series of functional fatty acids .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • 10-Hydroxy-cis-12-octadecenoic acid
  • 10-Oxo-cis-12-octadecenoic acid
  • Stearic acid

Comparison with Similar Compounds

Uniqueness: cis-10-Octadecenoic acid is unique due to its specific position of the double bond at the 10th carbon atom in the cis configuration. This structural feature imparts distinct physicochemical properties and biological activities compared to other octadecenoic acids .

Properties

IUPAC Name

(Z)-octadec-10-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSBBXBKPUZAA-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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